molecular formula C10H13ClF3N B13648786 N-Methyl-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

N-Methyl-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

Cat. No.: B13648786
M. Wt: 239.66 g/mol
InChI Key: NHJJDCGNFVEOFN-UHFFFAOYSA-N
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Description

N-Methyl-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H13ClF3N. It is known for its unique trifluoromethyl group, which imparts distinct chemical and physical properties. This compound is primarily used in research and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride typically involves the trifluoromethylation of secondary amines. One common method is the use of CF3SO2Na (sodium trifluoromethanesulfinate) as a trifluoromethylating agent. This reaction is carried out under mild conditions with good functional group tolerance . The reaction mechanism involves the formation of thiocarbonyl fluoride in situ, which then reacts with the secondary amine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and bromination reactions . These processes are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-Methyl-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H13ClF3N

Molecular Weight

239.66 g/mol

IUPAC Name

N-methyl-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C10H12F3N.ClH/c1-7(14-2)8-5-3-4-6-9(8)10(11,12)13;/h3-7,14H,1-2H3;1H

InChI Key

NHJJDCGNFVEOFN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)NC.Cl

Origin of Product

United States

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